molecular formula C12H11BrN2 B1412816 5-Bromo-6-o-tolyl-pyridin-2-ylamine CAS No. 1817741-83-5

5-Bromo-6-o-tolyl-pyridin-2-ylamine

Cat. No. B1412816
CAS RN: 1817741-83-5
M. Wt: 263.13 g/mol
InChI Key: VNPJBGCZFGIRSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a bromine atom at the 5-position of the pyridine ring, followed by the attachment of an o-tolyl group. Various synthetic methods can achieve this, including radical-based protocols . Further details on specific synthetic routes would require a deeper investigation into relevant literature.

Scientific Research Applications

Synthesis and Structural Analysis

  • A Schiff base compound was synthesized using 4-methylpyridin-2-ylamine and exhibited significant antibacterial activities. This demonstrates the potential of pyridin-2-ylamine derivatives in developing new antibacterial agents (Wang et al., 2008).
  • The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine was explored. This research highlights the usefulness of pyridin-2-ylamine derivatives in synthesizing new compounds with potential applications in areas like liquid crystals and biofilm inhibition (Ahmad et al., 2017).

Molecular Docking and Computational Studies

  • A study on 6-bromo-imidazo[4,5-b]pyridine derivatives identified potential tyrosyl-tRNA synthetase inhibitors, signifying the role of pyridin-2-ylamine derivatives in drug discovery and molecular docking studies (Jabri et al., 2023).
  • Computational chemistry methods were applied to synthesized compounds, including 5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide derivatives. This emphasizes the computational analysis of pyridin-2-ylamine derivatives for understanding their nonlinear optical (NLO) properties and molecular docking analysis (Jayarajan et al., 2019).

Ligand Exchange and Coordination Chemistry

  • The ligand exchange of bromo(o-tolyl)bis(triphenylphosphine)nickel(II) with amines including pyridine derivatives was studied using NMR spectroscopy. This research highlights the importance of pyridin-2-ylamine derivatives in coordination chemistry and ligand exchange reactions (Nakamura et al., 1980).

Fluorescence and Optical Properties

  • The study of novel 3-pyridinecarbonitriles with amino acid function revealed their fluorescence properties. This research underscores the significance of pyridin-2-ylamine derivatives in developing fluorescent compounds and understanding their optical properties (Girgis et al., 2004).

properties

IUPAC Name

5-bromo-6-(2-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(14)15-12/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPJBGCZFGIRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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